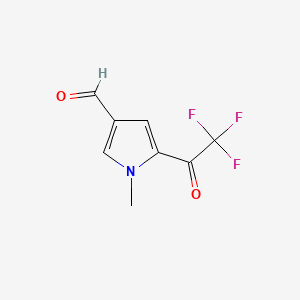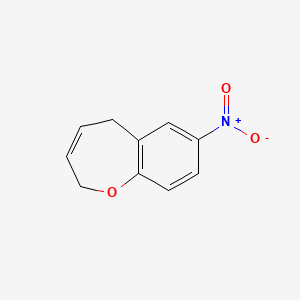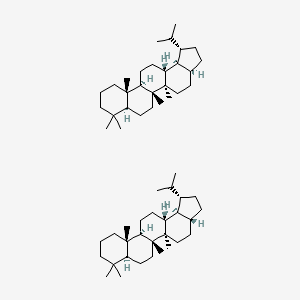![molecular formula C36H27N5O7S B590687 3,7-二氢-6-[4-[2-[N/'-(5-荧光素基)硫脲基]乙氧基]苯基]-2-甲基咪唑并[1,2-a]哒嗪-3- CAS No. 133118-06-6](/img/no-structure.png)
3,7-二氢-6-[4-[2-[N/'-(5-荧光素基)硫脲基]乙氧基]苯基]-2-甲基咪唑并[1,2-a]哒嗪-3-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE” is a chemiluminescence reagent . It has a molecular formula of C36H27N5O7S and a molecular weight of 673.69 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and functional groups. It includes a fluoresceinyl group, a thioureido group, and an imidazo[1,2-a]pyrazin-3-one group .Physical And Chemical Properties Analysis
This compound is an orange to brown to dark red powder or crystal . It has a predicted boiling point of 891.2±75.0 °C and a predicted density of 1.55±0.1 g/cm3 . It is practically insoluble in water .科学研究应用
肿瘤定位和成像
FCLA 已被用作单线态氧和超氧化物检测的灵敏且特异的化学发光探针。这种能力被用于肿瘤定位的新方法中。当与光敏化反应结合使用时,FCLA 可作为产生的单线态氧的光学报告剂,从而对表浅肿瘤进行成像和检测。该应用通过血卟啉衍生物的光敏化反应实验得到证实,FCLA 用于对荷瘤小鼠进行成像,表明具有非侵入性肿瘤检测和诊断的潜力 (Wang 等人,2002 年)。
光动力治疗中的监测
在光动力治疗 (PDT) 中,治疗的有效性与单线态氧的产生密切相关。FCLA 已被用于在 PDT 治疗期间实时监测这种产生。与单线态氧的直接发光相比,其较长的化学发光寿命允许使用常规光学检测器监测单线态氧产生,而不会受到照射光的干扰。该应用提供了一种评估 PDT 治疗有效性的灵敏方法,具有实时、体内监测单线态氧产生的潜力 (Wei 等人,2007 年)。
声动力作用检测
FCLA 的化学发光特性已用于检测体外和体内声动力作用过程中的活性氧物质。该化合物对单线态氧和超氧化物阴离子的特异性允许实时检测血卟啉衍生物声敏化过程中形成的氧自由基。这种检测能力支持了一种基于声动力化学发光的肿瘤成像方法,为肿瘤诊断提供了一种新颖的方法,具有潜在的临床应用 (He 等人,2002 年)。
生物系统中活性氧物质的检测
FCLA 与单线态氧和超氧化物阴离子反应发出光的特性已被用于检测各种生物系统中的这些活性氧物质。这包括在研究赤潮藻类中超氧化物阴离子的产生和白细胞系统中活性氧物质的检测中的应用,说明了该化合物作为生物和环境研究工具的多功能性 (Shimada 等人,1993 年)。
安全和危害
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-' involves the reaction of 2-methylimidazo[1,2-a]pyrazin-3-one with 4-(2-aminoethyl)phenol, followed by the addition of 2-chloroethanol and 4-(2-aminoethyl)phenyl isothiocyanate. The resulting product is then reacted with 5-fluoresceinylamine to obtain the final compound.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazin-3-one", "4-(2-aminoethyl)phenol", "2-chloroethanol", "4-(2-aminoethyl)phenyl isothiocyanate", "5-fluoresceinylamine" ], "Reaction": [ "Step 1: 2-methylimidazo[1,2-a]pyrazin-3-one is reacted with 4-(2-aminoethyl)phenol in the presence of a base to form a substituted imidazo[1,2-a]pyrazine intermediate.", "Step 2: The intermediate is then reacted with 2-chloroethanol to form a substituted imidazo[1,2-a]pyrazin-3-ol intermediate.", "Step 3: The imidazo[1,2-a]pyrazin-3-ol intermediate is reacted with 4-(2-aminoethyl)phenyl isothiocyanate to form a substituted thiourea intermediate.", "Step 4: The thiourea intermediate is then reacted with 5-fluoresceinylamine to form the final compound, 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-." ] } | |
CAS 编号 |
133118-06-6 |
产品名称 |
3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- |
分子式 |
C36H27N5O7S |
分子量 |
673.7 |
IUPAC 名称 |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,38,42H,12-13H2,1H3,(H,45,46)(H2,37,40,49) |
InChI 键 |
YYUZSXBBPFXFGS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
产品来源 |
United States |
Q & A
Q1: How does FCLA enable the detection of singlet oxygen during PDT?
A: FCLA acts as a chemiluminescent probe for reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide, generated during PDT [, , ]. Upon reacting with these ROS, FCLA undergoes a chemical reaction that leads to the emission of photons, detectable as chemiluminescence (CL) []. This CL signal, with a peak at 525nm, is directly proportional to the amount of ROS present, offering a real-time measure of ROS generation during PDT [, ].
Q2: What are the advantages of using FCLA over traditional methods for singlet oxygen detection in PDT?
A: Direct measurement of singlet oxygen luminescence is challenging due to its short lifetime and weak signal []. FCLA offers several advantages:
- Sensitivity: FCLA exhibits high sensitivity in detecting singlet oxygen, even at low concentrations [].
- Real-Time Monitoring: FCLA-CL allows for real-time monitoring of singlet oxygen production during PDT, providing valuable insights into treatment dynamics [, ].
- Simplified Detection: Unlike direct ¹O₂ luminescence, FCLA-CL can be detected using conventional optical detectors, making it a more practical approach [].
Q3: Has the relationship between FCLA-CL signal and PDT treatment efficacy been investigated?
A: Yes, studies have shown a direct correlation between FCLA-CL intensity and the cytotoxicity induced by PDT in lymphoma cells []. This suggests that FCLA-CL could serve as a potential real-time dosimeter for PDT, allowing for better control and optimization of treatment protocols [].
Q4: Beyond PDT, are there other potential applications for FCLA in research?
A4: The high sensitivity and specificity of FCLA towards ¹O₂ and superoxide make it a promising tool for various research applications:
- Investigating oxidative stress: FCLA could be used to study oxidative stress in biological systems, providing insights into diseases and cellular processes [].
- Evaluating antioxidant activity: The ability of FCLA to detect ROS can be utilized to assess the efficacy of antioxidant compounds and therapies [].
- Visualizing ROS generation: Using fluorescence microscopy, FCLA has been successfully employed to visualize the localized production of superoxide in the red tide alga Chattonella antiqua []. This technique could be further explored to study ROS generation in various biological models.
Q5: What are the limitations of using FCLA for singlet oxygen detection?
A5: While FCLA presents significant advantages, it is essential to consider potential limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)






![[1,4]Dioxino[2,3-d]pyrimidine](/img/structure/B590623.png)